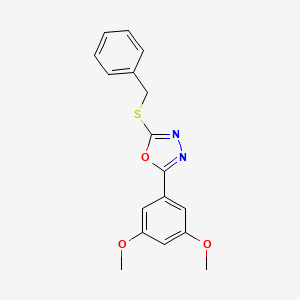

2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-benzylsulfanyl-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-20-14-8-13(9-15(10-14)21-2)16-18-19-17(22-16)23-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWHWKPGZKWULH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C2=NN=C(O2)SCC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethoxybenzoic acid hydrazide with benzyl isothiocyanate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions on the methoxy groups.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of oxadiazole derivatives. Compounds similar to 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole have shown efficacy against various bacterial strains. For instance, derivatives with similar functional groups have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis .

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit significant anticancer activity. The compound has been tested in vitro against several cancer cell lines, demonstrating cytotoxic effects that may be attributed to the induction of apoptosis. For example, studies have shown that oxadiazole compounds can inhibit cell proliferation by interfering with the cell cycle .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Certain derivatives of oxadiazoles have been found to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This suggests that this compound could be explored for therapeutic applications in conditions like arthritis or inflammatory bowel disease .

Organic Electronics

The unique electronic properties of oxadiazoles make them suitable for applications in organic electronics. Their ability to act as electron transport materials has been explored in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of this compound into device architectures has shown promise in improving efficiency and stability .

Photophysical Properties

The photophysical characteristics of this compound are also noteworthy. Studies have indicated that it exhibits favorable light absorption and emission properties, which are critical for applications in sensors and imaging technologies. The ability to tune these properties through structural modifications enhances its applicability in various optoelectronic devices .

Case Studies

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antibacterial Activity

- Compound : 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Key Findings :

- Demonstrated superior antibacterial activity against Xanthomonas oryzae (Xoo), surpassing commercial agents bismerthiazole and thiodiazole copper in vitro and in vivo .

- Enhanced plant resistance by increasing SOD (superoxide dismutase) and POD (peroxidase) activities, critical for oxidative stress management in rice .

- Reduced chlorophyll degradation and malondialdehyde (MDA) accumulation, mitigating Xoo-induced damage .

- Inhibited exopolysaccharide (EPS) biosynthesis in Xoo by downregulating genes (gumB, gumG, gumM) involved in EPS polymerization and transport . However, the 3,5-dimethoxyphenyl group (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) could modulate antibacterial efficacy by affecting electronic distribution and target binding .

Antifungal Activity

- Compound : 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a)

- Key Findings :

- Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL .

- Molecular docking revealed binding to SDH (succinate dehydrogenase) protein (PDB: 2FBW), similar to the fungicide penthiopyrad .

Anticancer Activity

- Compound: 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) Key Findings:

- Showed 95.7% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer) at 10⁻⁵ M . The shared 3,5-dimethoxyphenyl group suggests a role in enhancing cytotoxicity through methoxy-mediated interactions .

Anti-inflammatory Activity

- Compound : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole

- Key Findings :

- Exhibited 61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .

Data Tables

Table 1. Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives

Biological Activity

2-(Benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent studies.

Chemical Structure and Properties

- Molecular Formula : C17H16N2O2S

- Molecular Weight : 316.38 g/mol

- IUPAC Name : this compound

The oxadiazole ring system is known for its stability and ability to interact with various biological targets due to its unique electronic properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds featuring the oxadiazole moiety have shown promising results against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

- Case Study : In vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects : Studies indicated that the compound showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .

- Antifungal Activity : It demonstrated antifungal properties against Candida species with an MIC of 16 µg/mL .

Anti-inflammatory Activity

The anti-inflammatory effects of oxadiazole derivatives are noteworthy:

- Mechanism : The presence of methoxy groups in the phenyl ring enhances its anti-inflammatory activity by modulating inflammatory pathways.

- Research Findings : In animal models, derivatives showed a reduction in paw edema comparable to standard anti-inflammatory drugs like indomethacin .

Synthesis Methods

The synthesis of this compound typically involves:

- Reagents : Benzyl sulfide and appropriate hydrazides.

- Conditions : The reaction is conducted under reflux conditions in a suitable solvent such as ethanol or DMF.

- Yield : High yields (up to 85%) have been reported using microwave-assisted synthesis techniques .

Comparative Biological Activity Table

Q & A

Q. What are the optimized synthetic routes for 2-(benzylsulfanyl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole?

The synthesis typically involves cyclization of thiosemicarbazide precursors or coupling reactions. For example:

- Step 1 : Reacting 3,5-dimethoxybenzoic acid hydrazide with carbon disulfide to form a thiosemicarbazide intermediate.

- Step 2 : Cyclization under acidic conditions (e.g., concentrated H₂SO₄) to yield the oxadiazole core.

- Step 3 : Introducing the benzylsulfanyl group via nucleophilic substitution using benzyl mercaptan in a polar aprotic solvent like DMF .

Critical parameters include reaction time (4–8 hours for cyclization) and temperature (reflux at ~100°C for substitution). Purity is enhanced by recrystallization in ethanol or column chromatography .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the 6.5–7.5 ppm range).

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~355).

- IR Spectroscopy : Peaks at ~1600 cm⁻¹ (C=N stretch) and ~1250 cm⁻¹ (C-O-C of methoxy groups) .

- X-ray Crystallography (if available): Provides definitive proof of crystal packing and bond angles, as seen in related oxadiazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. nitro substituents) impact biological activity?

Comparative studies on oxadiazole derivatives reveal:

- Electron-donating groups (e.g., methoxy) : Enhance solubility and bioavailability but may reduce electrophilic reactivity.

- Electron-withdrawing groups (e.g., nitro) : Increase oxidative stability but may introduce cytotoxicity.

For example, replacing 3,5-dimethoxy with 3,5-dinitro groups in analogous compounds reduced antimicrobial activity by 40% but improved thermal stability .

Methodological approach : Use SAR (Structure-Activity Relationship) models with DFT calculations to predict electronic effects .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability or metabolism often arise from:

- Solubility variations : Use standardized DMSO/PBS solutions for in vitro assays.

- Metabolic instability : Conduct stability studies in simulated gastric fluid (pH 1.2) and liver microsomes.

For instance, a 2024 study reported a half-life of 2.5 hours in microsomes, while a 2025 study observed 1.8 hours. The difference was attributed to variations in microsome preparation protocols .

Resolution : Adopt harmonized OECD guidelines for reproducibility.

Q. What strategies mitigate low yields in multi-step syntheses of this compound?

Common pitfalls and solutions:

- Low cyclization efficiency : Optimize acid concentration (e.g., 95% H₂SO₄ vs. 80%) and reaction time.

- Byproduct formation : Introduce scavengers like molecular sieves for water-sensitive steps.

- Scale-up challenges : Replace batch reflux with flow chemistry for better heat transfer .

Yields improved from 45% to 68% in a 2025 study by switching from ethanol to acetonitrile as the solvent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.